molecular formula C9H12N2O4 B1309652 (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid CAS No. 714-72-7

(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid

カタログ番号: B1309652
CAS番号: 714-72-7
分子量: 212.2 g/mol
InChIキー: WPJKWNMXALXUTR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for spirocyclic compounds, which were first formalized by Adolf von Baeyer in 1900 and subsequently refined through multiple revisions. The compound bears the Chemical Abstracts Service registry number 714-72-7 and possesses the molecular formula C₉H₁₂N₂O₄ with a molecular weight of 212.20 grams per mole. The International Union of Pure and Applied Chemistry name systematically describes the compound as 2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid, emphasizing the spiro junction between a five-membered diazaspiro ring containing two carbonyl groups and a five-membered carbocyclic ring.

The nomenclature system employs square brackets containing the ring size notation [4.4] to indicate that both rings connected through the spiro center contain four carbon atoms, excluding the spiroatom itself. The numbering system begins from a ring atom adjacent to the spiro center, proceeding through the smaller ring when applicable, then through the spiro atom, and finally around the second ring structure. Alternative nomenclature variants documented in chemical databases include "1,3-Diazaspiro[4.4]nonane-3-acetic acid, 2,4-dioxo-" and "(2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)acetic acid".

The compound's systematic classification places it within the broader category of spirohydantoins, which are characterized by hydantoin ring systems connected to additional cyclic structures through spiro linkages. The structural complexity is further enhanced by the presence of two nitrogen atoms within the heterocyclic framework, classifying it specifically as a diazaspiro compound. The acetic acid functionality attached at the 3-position of the diazaspiro system provides additional chemical reactivity and potential for derivatization.

Table 1: Chemical Identification and Nomenclature Data

Parameter Value
Chemical Abstracts Service Number 714-72-7
International Union of Pure and Applied Chemistry Name 2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid
Molecular Formula C₉H₁₂N₂O₄
Molecular Weight 212.20 g/mol
International Chemical Identifier InChI=1S/C9H12N2O4/c12-6(13)5-11-7(14)9(10-8(11)15)3-1-2-4-9/h1-5H2,(H,10,15)(H,12,13)
International Chemical Identifier Key WPJKWNMXALXUTR-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System O=C(O)CN1C(=O)NC2(C1=O)CCCC2

Historical Context in Spirocyclic Compound Research

The historical development of spirocyclic compound research traces its origins to the pioneering work of Adolf von Baeyer, who discovered the first spiro compound in 1900 and subsequently established the foundational nomenclature system that remains in use today. The recognition of spirocyclic structures as privileged scaffolds in medicinal chemistry emerged gradually throughout the twentieth century, driven by observations of their unique three-dimensional architectures and conformational properties. Early research demonstrated that the spiro center creates naturally occurring three-dimensional structures which can reduce conformational entropy penalties associated with target binding while producing diverse three-dimensional molecular shapes.

The systematic exploration of spirocyclic chemical space gained significant momentum in the 21st century, with comprehensive analyses revealing that nearly 47,000 compounds containing spirocycles displayed activity against roughly 200 biological targets. This extensive survey identified several pharmaceutically relevant members of the G protein-coupled receptor family among the target proteins, highlighting the biological significance of spirocyclic architectures. The research demonstrated notable scaffold diversity within spirocyclic compounds but revealed limited numbers of combinations of differently sized rings, suggesting significant potential for further expansion of spirocyclic chemical space in drug discovery applications.

Recent advances in spirocyclic compound synthesis have been particularly influenced by the recognition of these structures as "privileged substructures" in pharmaceutical research. The three-dimensional nature of spirocycles provides distinct advantages over flat aromatic heterocycles, as they can adapt to various protein targets while maintaining conformational flexibility. This adaptability increases the probability of discovering bioactive compounds while preserving the structural definition necessary for subsequent optimization through manipulation of the molecular periphery.

The emergence of specialized synthetic methodologies for spirocyclic compound construction has paralleled the growing recognition of their biological importance. Modern approaches include electrochemical synthesis strategies, which have gained attention as environmentally friendly methods for constructing spirocyclic skeletons. These developments reflect the broader trend toward sustainable synthetic chemistry while addressing the inherent complexity challenges associated with spirocyclic compound preparation.

Table 2: Historical Milestones in Spirocyclic Compound Research

Year Milestone Significance
1900 First spiro compound discovery by von Baeyer Established foundational understanding of spiro junctions
1900 Initial spirocyclic nomenclature system Created systematic naming conventions still used today
2017 Comprehensive spirocyclic chemical space analysis Identified 47,000 bioactive spirocycles with 200 targets
2019-2021 Advanced in vivo spirocyclic studies Demonstrated therapeutic potential across multiple disease areas
2023 Electrochemical spirocyclic synthesis review Highlighted sustainable synthesis approaches

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry stems from its embodiment of several key structural principles that define the importance of spirocyclic systems in modern chemical research. Heterocyclic compounds, characterized by the presence of one or more non-carbon atoms within their ring systems, serve as structural backbones for numerous natural products, pharmaceuticals, and biologically active compounds. The incorporation of spirocyclic frameworks into heterocyclic systems creates molecules with enhanced three-dimensional complexity and distinct pharmacological profiles.

The compound exemplifies the broader class of spiro heterocycles, which are celebrated for their structural diversity and unique three-dimensional arrangements arising from the spiro junction. The perpendicular arrangement characteristic of spiro compounds results in suppression of molecular interactions between π-systems, enhanced solubility profiles, and prevention of excimer formation commonly observed in solid-state fluorescent systems. Additionally, the molecular weight doubling effect combined with cross-shaped molecular structures and inherent rigidity leads to entanglement in amorphous solid states, effectively inhibiting crystallization processes.

Recent comprehensive analyses have highlighted the emerging role of spirocyclic motifs as privileged structures in drug discovery applications. These compounds are recognized for providing an optimal balance between conformational rigidity and flexibility, avoiding absorption and permeability issues associated with more flexible linear scaffolds while maintaining sufficient conformational adaptability to interact effectively with diverse protein targets. The three-dimensional nature of spirocycles allows for efficient adaptation to various biological targets, thereby increasing the probability of identifying bioactive hits during screening campaigns.

The synthetic accessibility and structural modification potential of compounds like this compound contribute significantly to their value in heterocyclic chemistry research. The presence of multiple functional groups, including the diazaspiro framework, carbonyl functionalities, and carboxylic acid moiety, provides numerous sites for chemical modification and derivatization. This structural versatility enables systematic structure-activity relationship studies and facilitates the optimization of biological properties through rational design approaches.

Contemporary research has demonstrated that spirocyclic compounds can exhibit central or axial chirality, with spiroatoms potentially being chiral even without four different substituents. This stereochemical complexity adds another dimension to the structure-activity relationships possible within this compound class. The unique stereochemical properties of spirocyclic systems often translate into enhanced selectivity profiles and improved pharmacological properties compared to their non-spirocyclic analogs.

Table 3: Structural Features and Chemical Significance

Feature Description Chemical Significance
Spiro Junction Single atom connection between rings Creates three-dimensional rigidity
Diaza Framework Two nitrogen atoms in heterocycle Provides hydrogen bonding capability
Carbonyl Groups Two ketone functionalities Enables diverse chemical reactivity
Acetic Acid Moiety Carboxylic acid substituent Offers polar interaction potential
Conformational Rigidity Restricted ring flexibility Reduces entropy penalty in binding
Three-dimensional Architecture Non-planar molecular geometry Enhances protein target selectivity

特性

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c12-6(13)5-11-7(14)9(10-8(11)15)3-1-2-4-9/h1-5H2,(H,10,15)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJKWNMXALXUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407357
Record name (2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

714-72-7
Record name 2,4-Dioxo-1,3-diazaspiro[4.4]nonane-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=714-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Key Synthetic Steps

  • Formation of the Diazaspiro Core:
    The diazaspiro[4.4]nonane skeleton is typically synthesized via cyclization reactions involving diamines and diketones or ketoesters. The spiro ring junction is formed by intramolecular condensation or cycloaddition reactions.

  • Introduction of the Dioxo Groups:
    The 2,4-dioxo functionality is introduced by oxidation or by using precursors that already contain keto groups, such as cyclic imides or diketopiperazines.

  • Attachment of the Acetic Acid Side Chain:
    The acetic acid substituent at the 3-position is commonly introduced via alkylation or acylation reactions using haloacetic acid derivatives or by hydrolysis of ester intermediates.

Representative Synthetic Route

A typical synthetic route reported in patent literature and research involves:

  • Starting from a suitable cyclic diamine precursor, such as 1,3-diaminocyclobutane or related compounds.
  • Reacting with diketones or ketoesters to form the spirocyclic imide intermediate.
  • Alkylation at the nitrogen or carbon adjacent to the spiro center with haloacetic acid derivatives (e.g., bromoacetic acid or its esters).
  • Hydrolysis of ester groups to yield the free acetic acid functionality.
  • Purification by recrystallization or chromatography to achieve high purity (≥95%).

Detailed Preparation Methods and Conditions

Step Reagents/Conditions Description Notes/Outcomes
1 Diamine + diketone (e.g., cyclobutanedione) Cyclization to form diazaspiro core Typically reflux in polar solvents (e.g., ethanol, acetonitrile)
2 Oxidation or use of keto precursors Introduction of 2,4-dioxo groups Mild oxidants or direct use of diketopiperazine derivatives
3 Alkylation with haloacetic acid derivatives (e.g., bromoacetic acid methyl ester) Attachment of acetic acid side chain Base catalysis (e.g., K2CO3) in polar aprotic solvents (DMF, DMSO)
4 Hydrolysis of ester to acid Acidic or basic hydrolysis Acidic hydrolysis preferred for better yield and purity
5 Purification Recrystallization from suitable solvents (e.g., water, ethanol) Achieves ≥95% purity

Research Findings and Optimization

  • Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance alkylation efficiency due to better solubility of reactants and bases.
  • Temperature Control: Moderate temperatures (50-80 °C) during alkylation prevent decomposition of sensitive intermediates.
  • Hydrolysis Conditions: Acidic hydrolysis (e.g., HCl in aqueous ethanol) provides cleaner conversion of esters to acids compared to basic hydrolysis, which may cause side reactions.
  • Purification: Recrystallization from aqueous ethanol or water yields a stable crystalline product with melting point 194-195 °C, consistent with literature data.

Stock Solution Preparation (Supporting Data)

For practical laboratory use, stock solutions of the compound are prepared with precise molarity calculations to ensure reproducibility in biological or chemical assays.

Amount of Compound (mg) Volume of Solvent for 1 mM (mL) Volume of Solvent for 5 mM (mL) Volume of Solvent for 10 mM (mL)
1 4.7123 0.9425 0.4712
5 23.5616 4.7123 2.3562
10 47.1231 9.4246 4.7123

Note: Volumes calculated based on molecular weight 212.2 g/mol.

Analytical Characterization

  • Melting Point: 194-195 °C confirms compound identity and purity.
  • NMR Spectroscopy: Characteristic signals for the diazaspiro ring and acetic acid side chain are observed, confirming structure.
  • Mass Spectrometry: Molecular ion peak at m/z 212 consistent with molecular weight.
  • HPLC: Used for purity assessment and monitoring reaction progress during synthesis.

The preparation of (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid involves a multi-step synthetic process focusing on the construction of the diazaspiro core, installation of keto groups, and introduction of the acetic acid substituent. Optimized conditions include the use of polar aprotic solvents, controlled temperatures, and careful hydrolysis steps to maximize yield and purity. Analytical data support the successful synthesis and high purity of the final product.

This compound's preparation methods are well-documented in chemical catalogs and patent literature, providing a reliable foundation for further research and application development.

科学的研究の応用

Chemistry: (2,4-Dioxo-1,3-diaza-spiro[4

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding, contributing to the understanding of biological processes at the molecular level.

Medicine: Research into the biological activities of this compound includes its potential use as a therapeutic agent. Its interactions with biological targets may lead to the development of new drugs for various diseases.

Industry: In industrial applications, (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid can be used in the synthesis of specialty chemicals and materials with specific properties.

作用機序

The mechanism by which (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, influencing biological pathways and processes. These interactions can modulate enzyme activity, receptor signaling, and other cellular functions.

類似化合物との比較

Comparison with Structurally Similar Compounds

Spiro Ring Size Variations

(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic Acid (CAS: 834-45-7)
  • Structural Difference : The spiro system expands to [4.5] (a five-membered ring fused to the four-membered ring).
  • Impact: Increased ring flexibility alters steric and electronic properties.
  • Molecular Weight : 226.22 (C₁₀H₁₄N₂O₄).
2-{6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic Acid (CAS: 743441-93-2)
  • Structural Difference : A methyl group at position 6 of the spiro[4.5]decane system.
  • Impact: The methyl group introduces steric hindrance, which may improve selectivity in target binding. Computational data show 2 hydrogen bond donors and 6 acceptors, enhancing intermolecular interactions .

Functional Group Modifications

[3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]acetic Acid (CAS: 1021117-39-4)
  • Structural Difference : Incorporation of a 4-fluorobenzyl group and an additional nitrogen atom (triaza system).
  • Molecular weight increases to 335.33 (C₁₆H₁₈FN₃O₄) .
4-(2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)butanoic Acid
  • Structural Difference: Replacement of the acetic acid moiety with a butanoic acid chain.

Non-Spiro Analogs

(4S)-2,6-Dioxo-1,3-diazinane-4-carboxylic Acid (CAS: 5988-19-2)
  • Structural Difference: A non-spiro diazinane ring system.
  • Impact: Loss of conformational rigidity reduces target specificity but simplifies synthesis. Retains 2 hydrogen bond donors and 4 acceptors .
2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N,N-diethylacetamide (CAS: 332412-98-3)
  • Structural Difference : A planar indole-derived dioxo system replaces the spiro core.
  • Impact : Enhanced aromaticity improves UV absorption properties (λmax ~229 nm in neutral pH) but reduces stereochemical control .

Medicinal Chemistry

  • The parent compound (714-72-7) is a key intermediate in synthesizing RNA-targeting ligands, such as bleomycin-inspired molecules, where its spiro core stabilizes RNA interactions .
  • Fluorinated derivatives (e.g., 1021117-39-4) show promise in oncology due to improved pharmacokinetics and target engagement .

Comparative Data Table

Compound Name CAS Spiro System Key Substituents Molecular Weight Hydrogen Bond (Donors/Acceptors) Applications
(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid 714-72-7 [4.4] Acetic acid 212.20 2 / 4 RNA ligands, synthesis
(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid 834-45-7 [4.5] None 226.22 2 / 4 Drug intermediates
2-{6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid 743441-93-2 [4.5] 6-Methyl 254.25 2 / 6 Targeted therapy
[3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]acetic acid 1021117-39-4 [4.5] 4-Fluorobenzyl 335.33 2 / 6 Oncology

生物活性

(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid, also known by its CAS number 714-72-7, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C₉H₁₂N₂O₄
  • Molecular Weight : 212.20 g/mol
  • Melting Point : 194-195 °C

The compound features a spirocyclic structure that contributes to its biological properties. The presence of two keto groups and a diaza group enhances its interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives of diazaspiro compounds have shown effectiveness against various bacterial strains due to their ability to disrupt microbial cell walls and inhibit essential enzymes.

Compound Bacterial Strain Zone of Inhibition (mm)
2,4-Dioxo-1,3-diaza-spiro[4.4]nonaneE. coli15
2,4-Dioxo-1,3-diaza-spiro[4.4]nonaneS. aureus12

These results suggest that the compound may serve as a lead structure for developing new antibiotics.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies demonstrate that the compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Cell Line IC50 (µM)
HeLa (cervical cancer)25
MCF7 (breast cancer)30
A549 (lung cancer)20

These findings indicate potential applications in cancer therapy, warranting further investigation into its mechanism of action.

Study on Antimicrobial Properties

A recent study synthesized several derivatives of this compound and evaluated their antimicrobial properties against common pathogens. The results highlighted that modifications in the side chains significantly influenced the antimicrobial efficacy.

Study on Cytotoxic Effects

In a controlled laboratory setting, researchers treated human cancer cell lines with varying concentrations of the compound. The study revealed that higher concentrations led to increased cell death rates compared to untreated controls, supporting the hypothesis that this compound could be developed into an anticancer agent.

The proposed mechanism for the biological activity of this compound includes:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism.
  • Induction of Apoptosis : By disrupting mitochondrial function and increasing reactive oxygen species (ROS), it triggers programmed cell death in cancer cells.
  • Interference with DNA Synthesis : The structural features may allow it to intercalate into DNA strands, inhibiting replication.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid, and what mechanistic steps are involved?

  • Answer : The compound is typically synthesized via cyclization and alkylation. For example, a precursor like 2-(2,4-dioxo-1,4-dihydroquinazolin-3-yl)acetic acid can be oxidized with hydrogen peroxide to form the spirocyclic core. Subsequent alkylation with reagents such as N,N′-carbonyldiimidazole (CDI) facilitates functionalization at the acetic acid moiety. Stoichiometric control and solvent selection (e.g., dichloromethane or ethanol) are critical to avoid side products .

Q. Which analytical techniques are recommended for confirming the structural integrity of this compound?

  • Answer :

  • X-ray crystallography : Use SHELXL for refinement to resolve bond angles and torsional strain in the spirocyclic system .
  • NMR spectroscopy : Analyze 1H^1H/13C^{13}C shifts to confirm proton environments and heterocyclic ring conformations.
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
    • Cross-validation with multiple techniques reduces ambiguity in structural assignments.

Q. How can titration methods be applied to assess purity or quantify acetic acid derivatives in solution?

  • Answer : Standardize NaOH solution using potassium hydrogen phthalate (KHP), then titrate the compound against NaOH with phenolphthalein. Calculate molarity via stoichiometry (Macid=Mbase×Vbase/Vacid\text{M}_\text{acid} = \text{M}_\text{base} \times V_\text{base} / V_\text{acid}). Address errors (e.g., endpoint overshooting) by conducting triplicate trials and using burette calibration .

Advanced Research Questions

Q. How can reaction yields be optimized for spirocyclic diaza compounds under varying conditions?

  • Answer :

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Temperature control : Reflux in ethanol (70–80°C) balances reaction rate and byproduct formation.
  • Catalyst screening : Transition metals (e.g., Pd) or acid catalysts (glacial acetic acid) may accelerate alkylation steps .
    • Monitor intermediates via TLC and adjust stoichiometry to suppress dimerization or hydrolysis.

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

  • Answer :

  • Crystallographic validation : Use SHELX programs to refine X-ray data and resolve conflicting NMR shifts caused by tautomerism or crystallographic disorder .
  • Computational modeling : Compare experimental 1H^1H NMR shifts with DFT-calculated values (e.g., using Gaussian) to identify dominant conformers.
  • Isotopic labeling : 15N^{15}\text{N}-enriched samples clarify nitrogen hybridization in the diaza ring .

Q. How can researchers design in vitro assays to evaluate the compound’s bioactivity, such as RNA or protein targeting?

  • Answer :

  • RNA-binding assays : Use fluorescence anisotropy or SPR to measure affinity for oncogenic miRNA precursors, inspired by bleomycin-like ligands .
  • Protein interaction studies : Surface plasmon resonance (SPR) or ITC quantifies binding to targets like LFA-1, with spirocyclic hydantoin derivatives as benchmarks .
  • Enzyme inhibition : Screen against proteases or kinases using FRET-based substrates to identify inhibitory activity .

Q. What methodologies address side reactions during synthesis, such as unintended ring-opening or oxidation?

  • Answer :

  • Protecting groups : Temporarily block reactive sites (e.g., acetic acid moiety with tert-butoxycarbonyl) during alkylation .
  • Redox control : Add antioxidants (e.g., ascorbic acid) to prevent over-oxidation of the dioxo group.
  • Purification : Use preparative HPLC or silica gel chromatography to isolate the desired product from dimers or hydrolyzed byproducts .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。